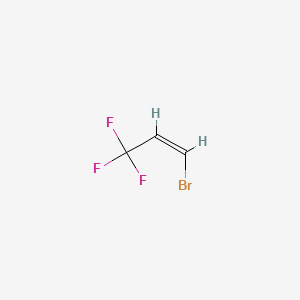
(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-Bromo-3,3,3-trifluoroprop-1-ene: is an organofluorine compound characterized by the presence of a bromine atom and three fluorine atoms attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen Exchange Reaction: One common method for preparing (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene involves the halogen exchange reaction. This process typically starts with 1,1,1-trifluoropropene, which undergoes bromination in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out under controlled conditions to ensure the formation of the desired (Z)-isomer.
Dehydrohalogenation: Another method involves the dehydrohalogenation of 1-bromo-3,3,3-trifluoropropane. This reaction is typically carried out in the presence of a strong base such as potassium tert-butoxide, which facilitates the elimination of hydrogen bromide, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogen exchange reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation to form corresponding epoxides or reduction to yield alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia are commonly used under mild to moderate conditions.
Addition Reactions: Electrophiles such as hydrogen halides, halogens, or peroxides are used under controlled conditions to ensure regioselectivity and stereoselectivity.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4) are employed under specific conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1-hydroxy-3,3,3-trifluoroprop-1-ene or 1-amino-3,3,3-trifluoroprop-1-ene can be formed.
Addition Products: Products include 1,2-dihalogenated compounds or epoxides.
Oxidation and Reduction Products: Epoxides or alkanes, respectively.
Scientific Research Applications
Chemistry:
Synthesis of Fluorinated Compounds: (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene is used as a building block in the synthesis of various fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique fluorine content makes it a candidate for the development of fluorinated drugs with improved metabolic stability and bioavailability.
Industry:
Material Science: It is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene in chemical reactions typically involves the interaction of the bromine atom with nucleophiles or electrophiles. The presence of fluorine atoms influences the compound’s reactivity by stabilizing intermediates and transition states through inductive and hyperconjugative effects. This stabilization can lead to increased selectivity and efficiency in various chemical transformations.
Comparison with Similar Compounds
(E)-1-Bromo-3,3,3-trifluoroprop-1-ene: The geometric isomer of the compound with different spatial arrangement of substituents.
1-Chloro-3,3,3-trifluoroprop-1-ene: A similar compound where the bromine atom is replaced by chlorine.
1,1,1-Trifluoropropene: A precursor in the synthesis of (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene.
Uniqueness:
Stereochemistry: The (Z)-isomer has distinct reactivity and selectivity compared to its (E)-isomer.
Reactivity: The presence of a bromine atom provides unique reactivity patterns compared to chlorine or other halogens, making it valuable in specific synthetic applications.
Properties
IUPAC Name |
(Z)-1-bromo-3,3,3-trifluoroprop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF3/c4-2-1-3(5,6)7/h1-2H/b2-1- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZHWZVROHBBAM-UPHRSURJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\Br)\C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149597-48-8 |
Source


|
| Record name | (Z)-1-Bromo-3,3,3-trifluoroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)

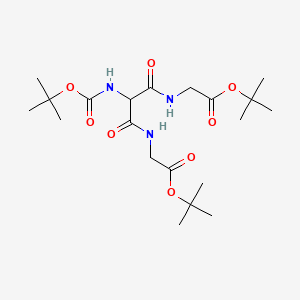
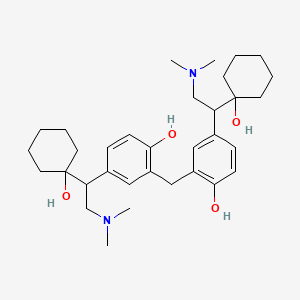
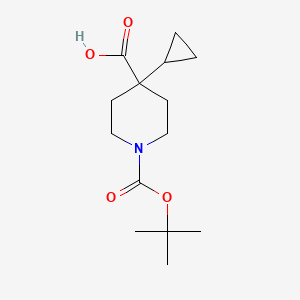
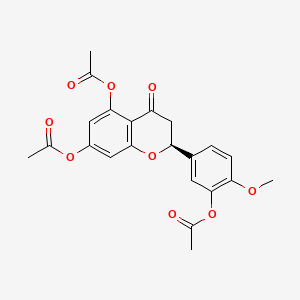
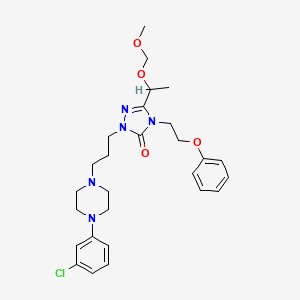
![2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide](/img/structure/B585254.png)

![N-[2-(Dichloroacetyl)phenyl]-4-methylbenzamide](/img/structure/B585258.png)
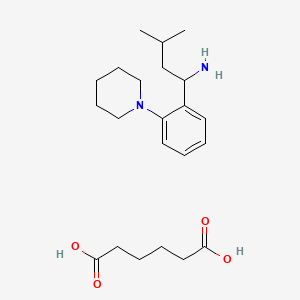
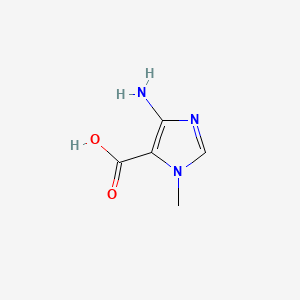
![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,4S,5S,6R,7S,9R,11E,13S,14R)-14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B585265.png)
